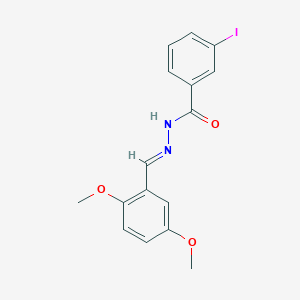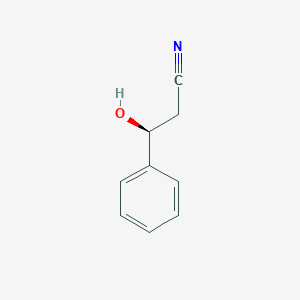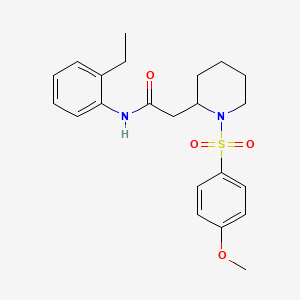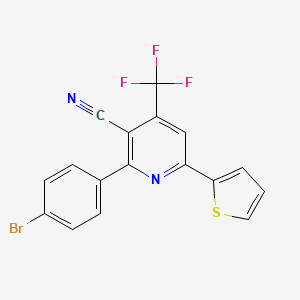
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3,5-difluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3,5-difluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H20F2N6O2S and its molecular weight is 386.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bonding
Research on similar compounds, such as bis(trifluoromethylsulfonylamino)methane, reveals insights into their molecular structure and intramolecular hydrogen bonds. These compounds exhibit equilibrium mixtures of monomeric forms with different types of intramolecular hydrogen bonds in various solvents, highlighting the impact of medium polarity on their stability and structure. Such studies are critical for understanding the reactivity and potential applications of these compounds in different environments (Sterkhova et al., 2006).
Synthesis and Molecular Recognition
Another area of application is in the synthesis of derivatives and their molecular recognition properties. For instance, the synthesis of guanidine derivatives and their interactions with dicarboxylic acids demonstrate the potential of these compounds in forming complexes with specific stoichiometry, which could be useful in developing new materials or in catalysis (Qi Yan-xing, 2004).
Coordination Polymers and Complexes
Studies on diorganotin(IV) complexes with bis(triazol-1-yl)alkanes, including molecules with structural similarities to the compound , have led to the synthesis of novel coordination polymers. These findings suggest potential applications in materials science, particularly in the development of novel polymeric materials with specific properties, such as catalytic activity or electrical conductivity (Tang et al., 2000).
Chemoselective N-Acylation Reagents
Research into developing storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides has shown that these compounds can serve as chemoselective N-acylation reagents. This suggests potential applications in synthetic organic chemistry, especially for the selective acylation of amines (Kondo et al., 2000).
Propiedades
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-(3,5-difluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N6O2S/c1-22(2)14-19-13(20-15(21-14)23(3)4)8-18-26(24,25)9-10-5-11(16)7-12(17)6-10/h5-7,18H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRINIOQWUXNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC(=CC(=C2)F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8,10-trimethyl-N-(3-morpholinopropyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2670467.png)
![Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2670468.png)
![2-methoxy-5-methyl-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2670469.png)

![3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2670473.png)
![N-(4-chlorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2670475.png)



![N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester](/img/structure/B2670483.png)



